Ergoline-8-propanamide, alpha-cyano-, (8-beta)-
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Overview
Description
Alpha-Cyanoergoline-8-beta-propanamide is a complex organic compound with the molecular formula C18H20N4O. It contains various functional groups, including a cyano group, an amide group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyanoergoline-8-beta-propanamide typically involves multi-step organic reactions. One common approach is the cyanation of ergoline derivatives, where a cyano group is introduced into the molecular structure. This can be achieved using reagents such as potassium cyanide or trimethylsilyl cyanide under specific reaction conditions .
Industrial Production Methods: Industrial production of alpha-Cyanoergoline-8-beta-propanamide may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation process .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyanoergoline-8-beta-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Cyanoergoline-8-beta-propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of alpha-Cyanoergoline-8-beta-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Cabergoline: An ergot derivative with similar structural features but different pharmacological properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Uniqueness: Alpha-Cyanoergoline-8-beta-propanamide is unique due to its specific functional groups and the presence of a cyano group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
88133-27-1 |
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Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(6aR,9S)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C18H20N4O/c19-7-11(18(20)23)4-10-5-14-13-2-1-3-15-17(13)12(9-22-15)6-16(14)21-8-10/h1-3,9-11,14,16,21-22H,4-6,8H2,(H2,20,23)/t10-,11?,14?,16-/m1/s1 |
InChI Key |
ZXLRSHXSCSEVCI-FKXQAQCOSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N |
Canonical SMILES |
C1C(CNC2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N |
Origin of Product |
United States |
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